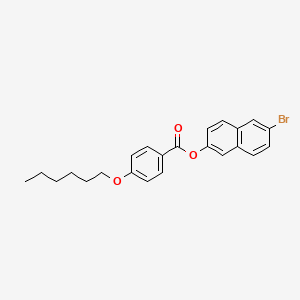
(6-bromonaphthalen-2-yl) 4-hexoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromonaphthalen-2-yl) 4-hexoxybenzoate is an organic compound with the molecular formula C23H23BrO3 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a hexoxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromonaphthalen-2-yl) 4-hexoxybenzoate typically involves the esterification of 6-bromonaphthalene-2-ol with 4-hexoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-bromonaphthalen-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, ketones, or carboxylic acids.
Ester Hydrolysis: The major products are 6-bromonaphthalene-2-ol and 4-hexoxybenzoic acid.
Scientific Research Applications
(6-bromonaphthalen-2-yl) 4-hexoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals, polymers, or as an additive in materials science.
Mechanism of Action
The mechanism of action of (6-bromonaphthalen-2-yl) 4-hexoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active components. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (6-chloronaphthalen-2-yl) 4-hexoxybenzoate
- (6-fluoronaphthalen-2-yl) 4-hexoxybenzoate
- (6-iodonaphthalen-2-yl) 4-hexoxybenzoate
Uniqueness
(6-bromonaphthalen-2-yl) 4-hexoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The hexoxy group also imparts specific solubility and steric properties that can affect its behavior in various chemical and biological systems.
Properties
CAS No. |
61699-22-7 |
|---|---|
Molecular Formula |
C23H23BrO3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) 4-hexoxybenzoate |
InChI |
InChI=1S/C23H23BrO3/c1-2-3-4-5-14-26-21-11-7-17(8-12-21)23(25)27-22-13-9-18-15-20(24)10-6-19(18)16-22/h6-13,15-16H,2-5,14H2,1H3 |
InChI Key |
TWVWKDYDWAIZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















